Cas no 1805573-71-0 (Ethyl 6-bromo-5-hydroxynicotinate)

Ethyl 6-bromo-5-hydroxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-bromo-5-hydroxynicotinate
- ethyl 6-?bromo-?5-?hydroxynicotinate
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- MDL: MFCD28741320
- Inchi: 1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3
- InChI Key: NNMJQZBWNNTOHQ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C=N1)C(=O)OCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Topological Polar Surface Area: 59.4
- XLogP3: 1.7
Ethyl 6-bromo-5-hydroxynicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7425998-0.25g |
ethyl 6-bromo-5-hydroxypyridine-3-carboxylate |
1805573-71-0 | 95% | 0.25g |
$344.0 | 2024-05-24 | |
Alichem | A029012766-1g |
Ethyl 6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029012766-250mg |
Ethyl 6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 250mg |
$960.40 | 2022-04-01 | |
A2B Chem LLC | BA55915-50mg |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 50mg |
$206.00 | 2024-04-20 | |
1PlusChem | 1P01KXXN-10g |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 10g |
$2837.00 | 2024-06-18 | |
1PlusChem | 1P01KXXN-1g |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 1g |
$923.00 | 2024-06-18 | |
Aaron | AR01KY5Z-100mg |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 100mg |
$357.00 | 2025-03-10 | |
Aaron | AR01KY5Z-10g |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 10g |
$3112.00 | 2023-12-15 | |
A2B Chem LLC | BA55915-10g |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 10g |
$2399.00 | 2024-04-20 | |
Aaron | AR01KY5Z-250mg |
Ethyl6-bromo-5-hydroxynicotinate |
1805573-71-0 | 95% | 250mg |
$498.00 | 2025-02-14 |
Ethyl 6-bromo-5-hydroxynicotinate Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on Ethyl 6-bromo-5-hydroxynicotinate
Comprehensive Overview of Ethyl 6-bromo-5-hydroxynicotinate (CAS No. 1805573-71-0): Properties, Applications, and Industry Insights
Ethyl 6-bromo-5-hydroxynicotinate (CAS No. 1805573-71-0) is a high-value nicotinic acid derivative widely recognized for its versatility in pharmaceutical and agrochemical research. This brominated heterocyclic compound features a unique molecular structure combining an ester group (ethyl carboxylate) with a hydroxyl-substituted pyridine ring, making it a critical intermediate for synthesizing bioactive molecules. Its CAS registry number ensures precise identification in global chemical databases, while its IUPAC name reflects its functional groups' strategic positioning.
In recent years, the demand for 6-bromo-5-hydroxynicotinate derivatives has surged due to their role in developing kinase inhibitors and antiviral agents, aligning with the growing interest in targeted therapies. Researchers frequently search for "synthesis of ethyl 6-bromo-5-hydroxynicotinate" or "buy 1805573-71-0 for drug discovery," highlighting its relevance in medicinal chemistry. The compound's electron-withdrawing bromo group enhances reactivity in cross-coupling reactions, a hotspot in Pd-catalyzed transformations—a trending topic in organic synthesis methodologies.
From a technical perspective, Ethyl 6-bromo-5-hydroxynicotinate exhibits a melting point range of 98-102°C and optimal solubility in polar aprotic solvents like DMF or DMSO, which is crucial for reaction scalability. Analytical data (HPLC purity >98%) confirms its suitability for high-throughput screening—a key requirement in modern fragment-based drug design. Environmental concerns have also driven interest in "green chemistry approaches for nicotinate esters," prompting innovations in solvent-free esterification techniques for this compound.
The agrochemical sector leverages this intermediate to develop next-generation fungicides, capitalizing on the pyridine moiety's bioactivity. Patent analyses reveal increasing applications in crop protection formulations, particularly against resistant fungal strains—a pressing issue in sustainable agriculture. Supply chain transparency remains critical, with suppliers emphasizing GMP-compliant production and REACH certification to meet regulatory standards.
Emerging studies explore the compound's potential in material science, specifically as a building block for organic semiconductors. Its conjugated system and halogen atom enable precise tuning of electronic properties, addressing the demand for flexible electronics—a rapidly expanding market. Thermogravimetric analysis (TGA) data confirms thermal stability up to 200°C, validating its utility in high-temperature applications.
Quality control protocols for CAS 1805573-71-0 typically involve GC-MS and NMR spectroscopy, with strict limits on residual solvents. Storage recommendations (-20°C under inert atmosphere) ensure long-term stability, while SDS documentation provides comprehensive handling guidelines. The compound's logP value (~2.1) predicts favorable membrane permeability, a sought-after characteristic in bioavailability optimization studies.
Market intelligence indicates steady growth in the fine chemicals sector for such intermediates, with Asia-Pacific emerging as a production hub. Strategic partnerships between custom synthesis providers and research institutions accelerate innovation, particularly in structure-activity relationship (SAR) studies. Digital platforms now offer real-time pricing data for this compound, reflecting the industry's shift toward data-driven procurement.
Future research directions may explore enzymatic routes for asymmetric derivatization of the hydroxyl group, potentially unlocking new chiral scaffolds. The compound's hydrogen bonding capacity also makes it a candidate for supramolecular chemistry applications, an area gaining traction in nanotechnology. Continuous process optimization (flow chemistry implementations) could further enhance its accessibility for academic and industrial users.
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